2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile typically involves the reaction of 2-mercaptoaniline with acid chlorides . The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the process is usually carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-(1,3-Benzothiazol-2-ylthio)nicotinonitrile can be compared with other benzothiazole derivatives, such as:
2-Mercaptobenzothiazole: Used as a vulcanization accelerator in the rubber industry.
Benzothiazole: A parent compound with various industrial applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse research applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3S2/c14-8-9-4-3-7-15-12(9)18-13-16-10-5-1-2-6-11(10)17-13/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVLYYYOWAQTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=CC=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433877 |
Source
|
Record name | 2-(1,3-benzothiazol-2-ylthio)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146724-14-3 |
Source
|
Record name | 2-(1,3-benzothiazol-2-ylthio)nicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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